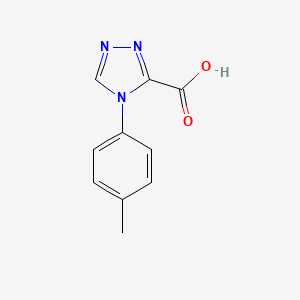
3,3,5,5-Tetramethylcyclohexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a thiol group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5,5-Tetramethylcyclohexanone. One common method includes the reaction of 3,3,5,5-Tetramethylcyclohexanone with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale thiolation processes using similar reagents and catalysts as in laboratory synthesis. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5,5-Tetramethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
Applications De Recherche Scientifique
3,3,5,5-Tetramethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with similar structural features but different reactivity.
3,3,5,5-Tetramethylcyclohexanol: An alcohol derivative with different functional groups and properties.
3,3,5-Trimethylcyclohexanone: A related compound with fewer methyl groups, affecting its chemical behavior.
Uniqueness
The combination of steric hindrance from the methyl groups and the nucleophilicity of the thiol group makes it a valuable compound in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C10H20S |
|---|---|
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
3,3,5,5-tetramethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 |
Clé InChI |
QABWBFDHLWOGRI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)C)S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



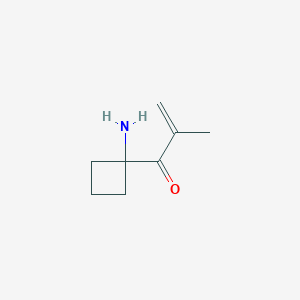



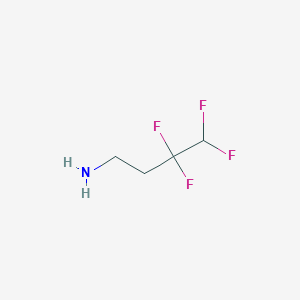
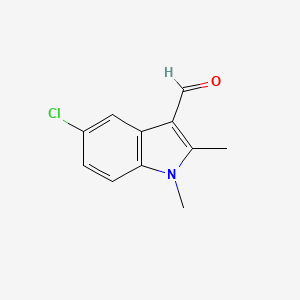
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
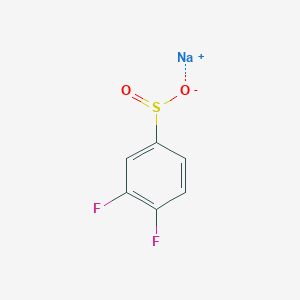
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)



